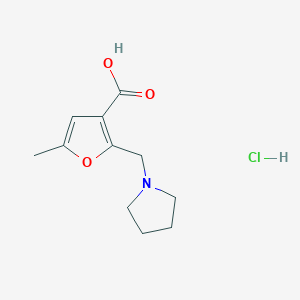
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride
Overview
Description
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride (MPFCH) is a synthetic compound that is used in a variety of scientific research applications. It is a hydrochloride salt of a carboxylic acid, which is composed of a methyl-pyrrolidin-ylmethyl-furan structure. This compound has been used in a range of research studies, including biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of the synthesis of MPFCH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications, such as biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as the effects of certain hormones and neurotransmitters. It has also been used in laboratory experiments to study the mechanisms of action of certain compounds, as well as their effects on cells and tissues. In addition, 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has been used to study the effects of certain compounds on the immune system and the development of diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological processes. It is also thought that the compound may act as an agonist for certain receptors, resulting in the activation of certain pathways.
Biochemical and Physiological Effects
The effects of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride on the body have not been extensively studied. However, it is believed that the compound may affect the levels of certain hormones and neurotransmitters in the body. It is also thought that the compound may affect the immune system, as well as the development of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride in laboratory experiments has several advantages and limitations. One of the main advantages is that it can be used to study the effects of certain compounds on the body, as well as their mechanisms of action. It is also relatively easy to synthesize and can be purified and analyzed quickly. However, the compound is not widely available, and it is expensive to purchase. In addition, the effects of the compound on the body are not yet fully understood, so it is difficult to predict the outcome of experiments.
Future Directions
There are a number of possible future directions for research involving 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride. One possibility is to further study the effects of the compound on the body, as well as its mechanism of action. Another possibility is to develop new methods for synthesizing the compound, as well as new methods for analyzing and purifying it. Finally, further studies could be conducted to explore the potential applications of the compound in medical and pharmaceutical research.
properties
IUPAC Name |
5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-6-9(11(13)14)10(15-8)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPPUICEIHSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)CN2CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
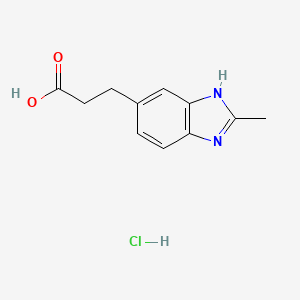
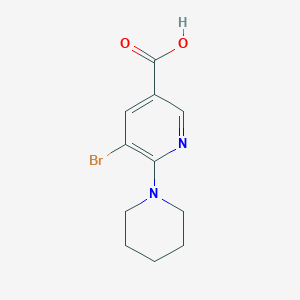
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1389420.png)
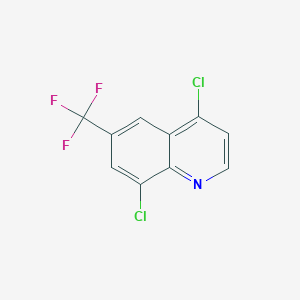
![6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389424.png)
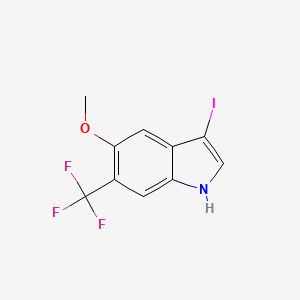
![6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1389427.png)

![6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1389430.png)
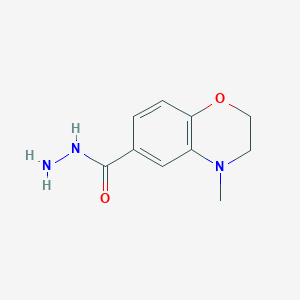
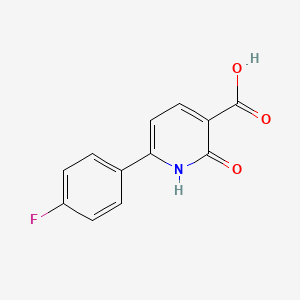
![1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid](/img/structure/B1389434.png)
![3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389436.png)